molecular formula C10H18Cl2N2O2 B3807533 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate

Cat. No.: B3807533
M. Wt: 269.17 g/mol
InChI Key: RXIRVVFHDUOBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate is a chemical compound that features a pyridine ring attached to a piperidinol moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The final step involves the addition of water to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce piperidinol derivatives.

Scientific Research Applications

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-pyridinyl)-4-piperidone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(3-pyridinyl)-4-piperidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-(3-pyridinyl)-4-piperidinol hydrochloride: Similar compound without the hydrate form.

Uniqueness

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate is unique due to its specific combination of a pyridine ring and a piperidinol moiety, along with its dihydrochloride salt and hydrate form. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-pyridin-3-ylpiperidin-4-ol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH.H2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;;;/h1-2,5,8,11,13H,3-4,6-7H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIRVVFHDUOBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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